molecular formula C10H18N2O6 B12644707 L-Lysine (1)-maleate CAS No. 93805-83-5

L-Lysine (1)-maleate

Cat. No.: B12644707
CAS No.: 93805-83-5
M. Wt: 262.26 g/mol
InChI Key: GEFOKWRLTMRWKN-YYHDXQEUSA-N
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Description

L-Lysine (1)-maleate is a compound formed by the combination of L-lysine, an essential amino acid, and maleic acid. L-lysine is vital for protein synthesis, tissue repair, and the production of various enzymes and hormones. Maleic acid, on the other hand, is an organic compound used in various industrial applications. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.

Properties

CAS No.

93805-83-5

Molecular Formula

C10H18N2O6

Molecular Weight

262.26 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C4H4O4/c7-4-2-1-3-5(8)6(9)10;5-3(6)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);1-2H,(H,5,6)(H,7,8)/b;2-1-/t5-;/m0./s1

InChI Key

GEFOKWRLTMRWKN-YYHDXQEUSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine (1)-maleate can be synthesized through a reaction between L-lysine and maleic acid. The reaction typically involves dissolving L-lysine in water and then adding maleic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to produce high yields of L-lysine, which is then reacted with maleic acid to form this compound. The fermentation process is optimized to maximize the production efficiency and minimize the environmental impact .

Chemical Reactions Analysis

Thermal Stability

  • L-Lysine (1)-maleate decomposes upon heating above 200°C, releasing CO₂ and NH₃, with residual char formation . Maleate’s cis-dicarboxylic structure may isomerize to fumarate (trans) under high-temperature conditions.

pH-Dependent Behavior

  • In acidic media (pH < 3), the maleate ion may revert to maleic acid, destabilizing the salt:

    L-Lysine (1)-maleate+H+L-Lysine+Maleic acid\text{this compound} + \text{H}^+ \rightarrow \text{L-Lysine} + \text{Maleic acid}
  • In alkaline conditions (pH > 10), lysine’s ε-amino group may undergo deprotonation, altering solubility and reactivity .

Amino Group Reactions

  • Schiff Base Formation : The α-amino group of lysine can react with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases. For example:

    L-Lysine (1)-maleate+RCHOSchiff base+H2O\text{this compound} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

    This is analogous to lysine’s reactivity in other salts, such as lysine hydrochloride .

  • Acylation : The ε-amino group is susceptible to acylation with reagents like acetic anhydride:

    L-Lysine (1)-maleate+(CH3CO)2ONε-Acetyl-L-lysine maleate\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N}^ε\text{-Acetyl-L-lysine maleate}

Carboxylate Reactivity

  • Esterification : The maleate carboxylate groups can undergo esterification with alcohols under acidic conditions:

    L-Lysine (1)-maleate+R-OHH+Maleate ester+H2O\text{this compound} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Maleate ester} + \text{H}_2\text{O}

    This mirrors esterification pathways observed in lysine derivatives .

Biological and Catalytic Roles

While not directly studied for this compound, lysine’s role in biocatalysis (e.g., in Gluconobacter oxidans-mediated alcohol oxidation ) suggests potential applications in hybrid catalytic systems. Maleate’s acidity could modulate reaction environments in such processes.

Antagonistic Interactions

Lysine derivatives are known to interact with arginine metabolism. High concentrations of lysine salts may inhibit arginase activity, reducing ornithine production :

Arginase+L-Lysine (1)-maleateInhibited enzyme+Ornithine depletion\text{Arginase} + \text{this compound} \rightarrow \text{Inhibited enzyme} + \text{Ornithine depletion}

Analytical Characterization Data

Property Value/Observation Source
Molecular Weight 262.26 g/mol
Decarboxylation Onset ~200°C
Solubility High in polar solvents (e.g., water)
Isoelectric Point ~9.5 (lysine-dominated)

Scientific Research Applications

L-Lysine (1)-maleate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Lysine (1)-maleate involves its interaction with various molecular targets and pathways. L-lysine is known to enhance calcium absorption, support collagen synthesis, and play a role in the production of carnitine, which is essential for fatty acid metabolism. Maleic acid, on the other hand, can act as a chelating agent and participate in various biochemical reactions. Together, this compound exerts its effects by modulating these pathways and supporting overall cellular function .

Comparison with Similar Compounds

L-Lysine (1)-maleate can be compared with other similar compounds, such as:

This compound is unique due to its combination with maleic acid, which imparts additional properties and applications not found in other lysine derivatives.

Biological Activity

L-Lysine (1)-maleate is a salt form of the essential amino acid L-lysine, which plays a crucial role in various biological processes. This article delves into the biological activities associated with L-lysine and its maleate form, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of L-Lysine

L-Lysine is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet. It is vital for protein synthesis, hormone production, and immune function. The maleate form enhances its solubility and stability, making it suitable for various applications in medicine and nutrition.

1. Antiviral Effects

L-Lysine has been extensively studied for its antiviral properties, particularly against herpes simplex virus (HSV). Research indicates that L-lysine can inhibit viral replication by antagonizing arginine, an amino acid that promotes HSV growth.

  • Case Study : A pilot study involving 27 patients showed that supplementation with 1,000 mg of L-lysine three times daily resulted in a significant reduction in the incidence of herpes labialis lesions (p < 0.05) and reduced healing time compared to a placebo group .
Study Dosage Duration Results
Pilot Study1,000 mg TID6 monthsReduced incidence & severity of lesions (p < 0.05)
Longitudinal Study3,000 mg/day during outbreaks12 months63% reduction in lesion incidence (p < 0.01)

2. Role in Osteoporosis Prevention

Preliminary studies suggest that L-lysine may have anti-osteoporotic effects by enhancing calcium absorption and retention in bones. This property is particularly beneficial for postmenopausal women who are at higher risk for osteoporosis.

  • Research Findings : A study indicated that L-lysine supplementation could improve bone health markers, although more extensive clinical trials are needed to confirm these findings .

3. Immune System Support

L-Lysine is known to support immune function by promoting the production of antibodies and enhancing the body's ability to repair tissues. This activity is crucial during periods of stress or illness when the immune system may be compromised.

The biological activity of L-lysine can be attributed to several mechanisms:

  • Inhibition of Arginine Metabolism : By limiting arginine availability, L-lysine disrupts the replication cycle of HSV .
  • Stimulation of Collagen Synthesis : L-lysine is involved in collagen formation, which is essential for tissue repair and integrity .
  • Calcium Absorption Enhancement : It aids in calcium metabolism, potentially preventing bone loss .

Safety and Efficacy

This compound is generally considered safe when used at recommended dosages. However, excessive intake may lead to gastrointestinal discomfort or other side effects. Regulatory bodies have deemed it safe for use as a nutritional supplement.

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